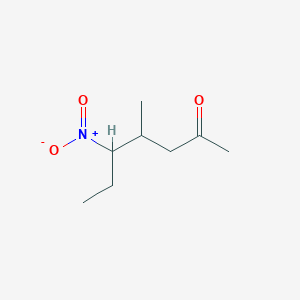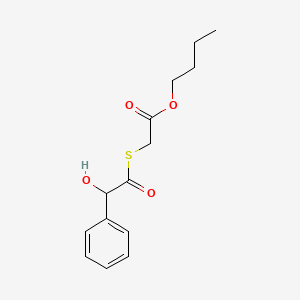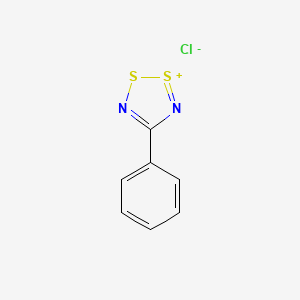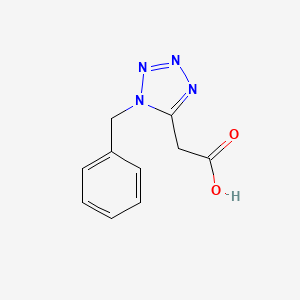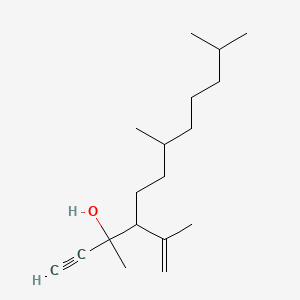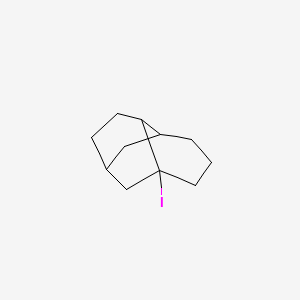
1-Iododecahydro-1,6-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iododecahydro-1,6-methanonaphthalene is an organic compound with the molecular formula C11H17I. It is a derivative of decahydro-1,6-methanonaphthalene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is characterized by its unique structure, which includes multiple ring systems and an iodine substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Iododecahydro-1,6-methanonaphthalene typically involves the iodination of decahydro-1,6-methanonaphthalene. The reaction conditions often require the presence of an iodine source, such as iodine (I2) or an iodine-containing reagent, and a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position.
In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing advanced equipment to maintain precise reaction conditions. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Iododecahydro-1,6-methanonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Reduction Reactions: The compound can be reduced to decahydro-1,6-methanonaphthalene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution may yield a variety of substituted decahydro-1,6-methanonaphthalene derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound.
Scientific Research Applications
1-Iododecahydro-1,6-methanonaphthalene has several applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential effects on biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including their ability to interact with specific biological targets.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which 1-Iododecahydro-1,6-methanonaphthalene exerts its effects depends on its specific interactions with molecular targets. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The compound’s structure allows it to interact with different biological pathways, potentially leading to various biological effects.
Comparison with Similar Compounds
1-Iododecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: The parent compound without the iodine substituent. It has different reactivity and properties compared to the iodinated derivative.
1-Bromodecahydro-1,6-methanonaphthalene: A similar compound where the iodine atom is replaced by a bromine atom. This compound has different reactivity and chemical properties due to the presence of bromine.
1-Chlorodecahydro-1,6-methanonaphthalene: Another similar compound with a chlorine atom instead of iodine. The presence of chlorine affects the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific chemical properties and reactivity that are distinct from its bromine and chlorine analogs.
Properties
CAS No. |
63272-03-7 |
|---|---|
Molecular Formula |
C11H17I |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
3-iodotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17I/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
InChI Key |
QGYZKRFJHRFTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



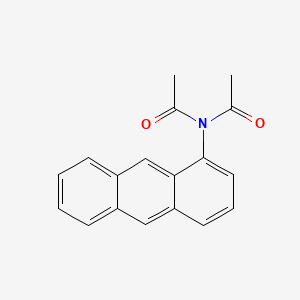


![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
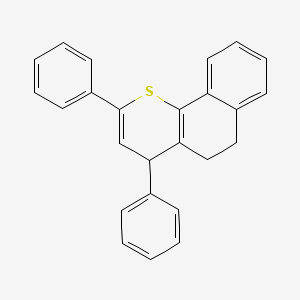
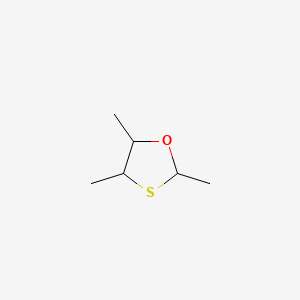
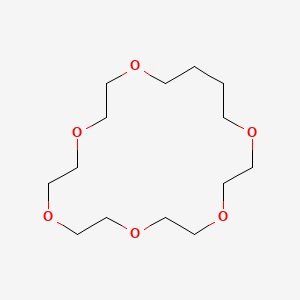
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
